molecular formula C39H42N2O19 B159773 Pradimicin FA 2 CAS No. 131443-10-2

Pradimicin FA 2

Cat. No. B159773
M. Wt: 842.8 g/mol
InChI Key: JNJSOWKXFVKKCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pradimicin FA 2 is a natural product that is produced by the bacterium Actinomadura hibisca. It is a member of the pradimicin family of antibiotics, which are known for their potent antifungal and antiviral properties. Pradimicin FA 2 has been the subject of extensive scientific research due to its potential therapeutic applications.

Scientific Research Applications

Antifungal Applications

Pradimicins, including FA 2, exhibit broad-spectrum antifungal properties. They operate through a novel mechanism involving the specific binding to terminal D-mannosides in fungal cell walls. This interaction, particularly in the presence of calcium, disrupts the integrity of the fungal cell membrane, showcasing a potential therapeutic avenue for treating opportunistic mycoses in immunocompromised individuals (Walsh & Giri, 2005).

Anticancer Potential

Research indicates pradimicin derivatives, including pradimicin FA 2, may possess anticancer capabilities. One study detailed how pradimicin-IRD, related to FA 2, induced significant DNA damage, apoptosis, and cell cycle arrest in colon cancer cells. This suggests a broader utility of pradimicins beyond antimicrobial action, opening doors to novel cancer therapeutics (Almeida et al., 2019).

Glycobiological Research Tools

The unique mannose-binding capability of pradimicins, including FA 2, has applications in glycobiological research. Efforts to suppress their inherent aggregation have led to derivatives that serve as practical tools in studying the biological roles of mannose-containing glycans (Nakagawa & Ito, 2022). Additionally, advancements in understanding the calcium-dependent mannose binding of pradimicins pave the way for designing research tools targeting mannose-containing structures in biological systems (Nakagawa, 2020).

HIV Inhibition

Pradimicin A, closely related to FA 2, has demonstrated effectiveness against HIV by binding to the virus's glycoprotein gp120 in a calcium-dependent manner. This interaction inhibits the virus's entry into cells, highlighting the potential of pradimicins as anti-HIV agents. The binding mechanism also suggests a high barrier to resistance, making pradimicins promising candidates for HIV treatment (Balzarini et al., 2006).

properties

CAS RN

131443-10-2

Product Name

Pradimicin FA 2

Molecular Formula

C39H42N2O19

Molecular Weight

842.8 g/mol

IUPAC Name

2-[[5-[5-amino-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C39H42N2O19/c1-10-4-16-23(30(49)20(10)36(53)41-17(8-42)37(54)55)22-14(7-15-24(31(22)50)27(46)13-5-12(56-3)6-18(43)21(13)26(15)45)28(47)34(16)59-39-33(52)35(25(40)11(2)58-39)60-38-32(51)29(48)19(44)9-57-38/h4-7,11,17,19,25,28-29,32-35,38-39,42-44,47-52H,8-9,40H2,1-3H3,(H,41,53)(H,54,55)

InChI Key

JNJSOWKXFVKKCL-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N

synonyms

pradimicin FA 2
pradimicin FA-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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